
1-(1-Ethylpropyl)-2-propylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethylpropyl)-2-propylbenzene is an organic compound with the molecular formula C14H22. It is a derivative of benzene, where the benzene ring is substituted with a 1-ethylpropyl group and a propyl group. This compound is a colorless to light yellow liquid and is primarily used as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1-Ethylpropyl)-2-propylbenzene can be synthesized through the reaction of styrene with ethyl propyl lithium, followed by acidic hydrolysis. The specific preparation method is as follows:
Reaction of Styrene with Ethyl Propyl Lithium: Styrene is reacted with ethyl propyl lithium at low temperatures to generate 1-ethyl propyl lithium.
Acidic Hydrolysis: The 1-ethyl propyl lithium is then subjected to acidic hydrolysis to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Ethylpropyl)-2-propylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
1-(1-Ethylpropyl)-2-propylbenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as a solvent and in the production of specialty chemicals
Mécanisme D'action
The mechanism of action of 1-(1-Ethylpropyl)-2-propylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the nature of the biological system.
Comparaison Avec Des Composés Similaires
1-(1-Ethylpropyl)-2-propylbenzene can be compared with other similar compounds, such as:
- 1-Methylbutylbenzene
- 1-Pentylbenzene
- 1-Hexylbenzene
- 1-Octylbenzene
These compounds share similar structural features but differ in the length and branching of the alkyl chains attached to the benzene ring. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these similar compounds .
Propriétés
Numéro CAS |
54789-15-0 |
|---|---|
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
1-pentan-3-yl-2-propylbenzene |
InChI |
InChI=1S/C14H22/c1-4-9-13-10-7-8-11-14(13)12(5-2)6-3/h7-8,10-12H,4-6,9H2,1-3H3 |
Clé InChI |
OFDBXYWBIWCTMR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=CC=C1C(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


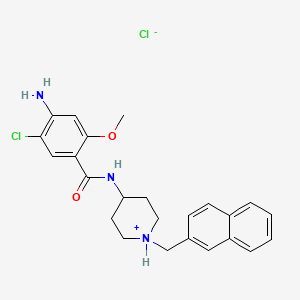
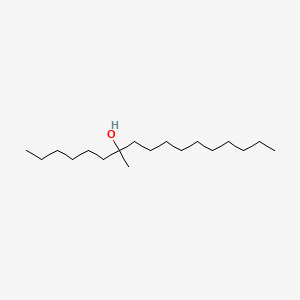

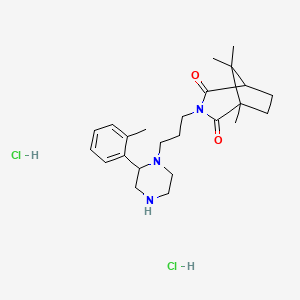

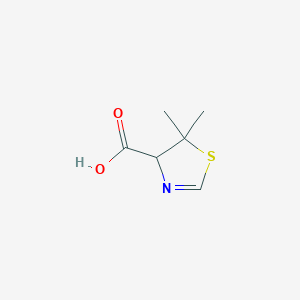
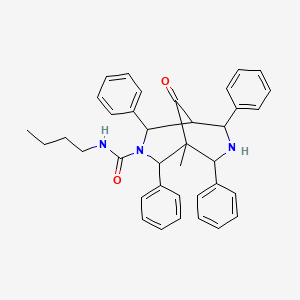
![1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-](/img/structure/B13771407.png)
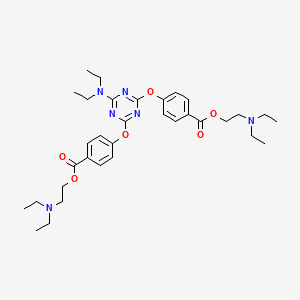

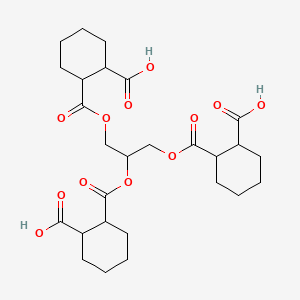
![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
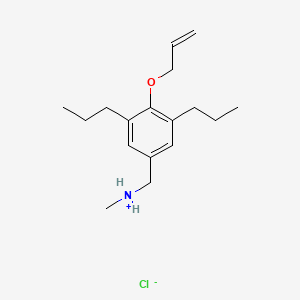
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)
